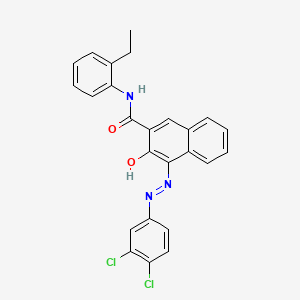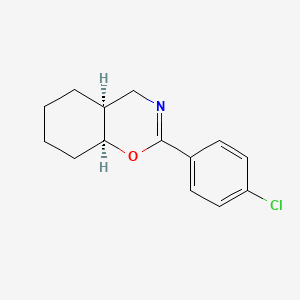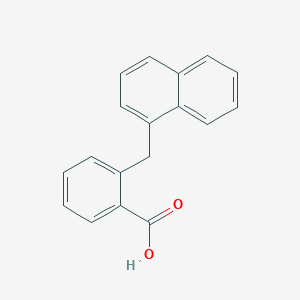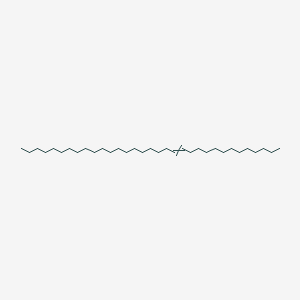
Tritriacont-13-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tritriacont-13-ene, also known as (13Z)-13-Tritriacontene, is a long-chain hydrocarbon with the molecular formula C₃₃H₆₆. It is characterized by a double bond located at the 13th carbon atom in the chain. This compound is part of the alkene family, which is known for its unsaturated hydrocarbons containing at least one carbon-carbon double bond .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tritriacont-13-ene typically involves the oligomerization of smaller alkenes or the reduction of longer-chain alkynes. One common method is the catalytic hydrogenation of tritriacontyne, which involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the Fischer-Tropsch process, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method is particularly useful for producing long-chain hydrocarbons like this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: The compound can be reduced to Tritriacontane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous solution at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at elevated temperatures.
Substitution: Chlorine or bromine gas in the presence of light or heat.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Tritriacontane.
Substitution: Halogenated alkanes.
科学的研究の応用
Tritriacont-13-ene has various applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its role in biological membranes and as a potential biomarker for certain organisms.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other long-chain hydrocarbon products.
作用機序
The mechanism of action of Tritriacont-13-ene primarily involves its interaction with other molecules through van der Waals forces due to its long hydrophobic chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid membranes and hydrophobic regions of proteins .
類似化合物との比較
Tritriacontane: A fully saturated hydrocarbon with no double bonds.
Tritriacont-9-ene: Another long-chain alkene with a double bond at the 9th carbon.
13,17-Dimethyl-1-tritriacontene: A methyl-substituted derivative of Tritriacont-13-ene.
Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that other similar compounds may not undergo .
特性
CAS番号 |
66648-67-7 |
|---|---|
分子式 |
C33H66 |
分子量 |
462.9 g/mol |
IUPAC名 |
tritriacont-13-ene |
InChI |
InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-33H2,1-2H3 |
InChIキー |
UUZLBXRUCSAFFV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


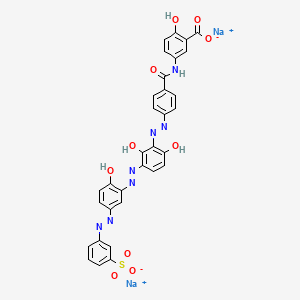
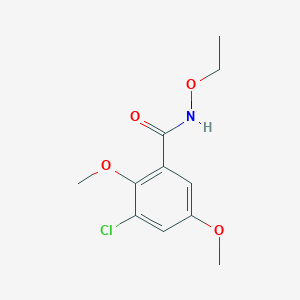
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)

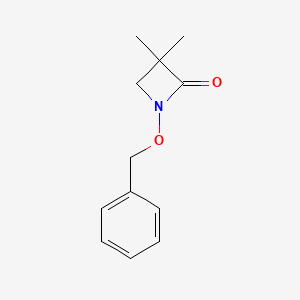

![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
